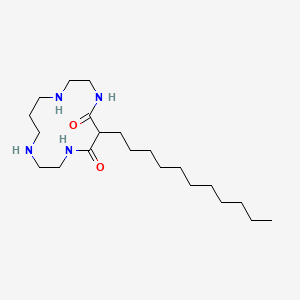
6-Undecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Undecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione is a macrocyclic compound that belongs to the family of tetraazacyclotetradecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Undecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione typically involves the cyclization of linear polyamines with appropriate carbonyl compounds. One common method is the reaction of 1,4,8,11-tetraazacyclotetradecane with undecyl bromide in the presence of a base, followed by oxidation to introduce the dione functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反応の分析
Types of Reactions
6-Undecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dione groups back to alcohols.
Substitution: The nitrogen atoms in the macrocycle can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
6-Undecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the synthesis of electroactive materials and as an antioxidant in rubber.
作用機序
The mechanism by which 6-Undecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione exerts its effects involves the formation of stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with metal ions, stabilizing them and preventing unwanted side reactions. This property is particularly valuable in catalysis and drug delivery systems .
類似化合物との比較
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A parent compound without the undecyl and dione functionalities.
1,4,8,11-Tetraazacyclotetradecane-5,7-dione: Similar structure but lacks the undecyl group.
1,11-Bis(2-methylthiophene)-1,4,8,11-tetraazacyclotetradecane-5,7-dione: Contains additional substituents on the macrocycle.
Uniqueness
6-Undecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione is unique due to its undecyl group, which enhances its lipophilicity and potential interactions with biological membranes. The dione functionality also provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
90686-53-6 |
|---|---|
分子式 |
C21H42N4O2 |
分子量 |
382.6 g/mol |
IUPAC名 |
6-undecyl-1,4,8,11-tetrazacyclotetradecane-5,7-dione |
InChI |
InChI=1S/C21H42N4O2/c1-2-3-4-5-6-7-8-9-10-12-19-20(26)24-17-15-22-13-11-14-23-16-18-25-21(19)27/h19,22-23H,2-18H2,1H3,(H,24,26)(H,25,27) |
InChIキー |
IFFGXNDBKCXFCA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1C(=O)NCCNCCCNCCNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
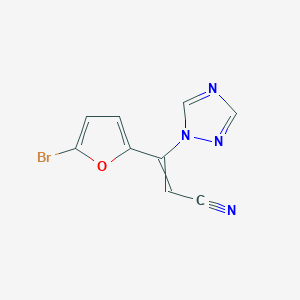
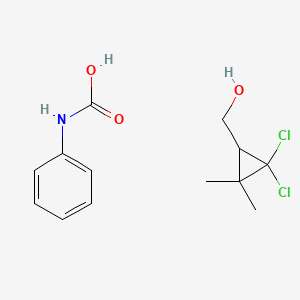
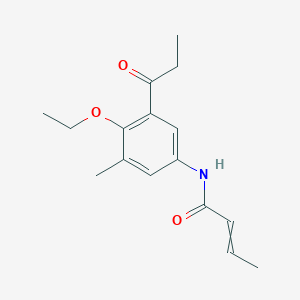
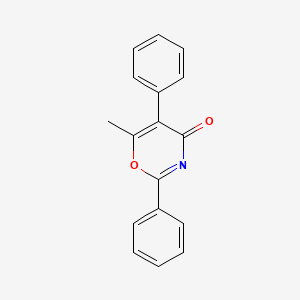
![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)
![2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol](/img/structure/B14366615.png)
![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)
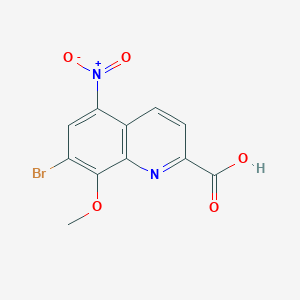

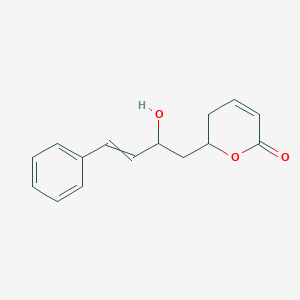
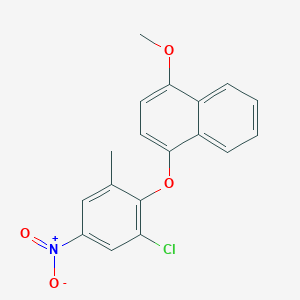
![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
